molecular formula C11H14O3 B13545103 3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol

3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol

Cat. No.: B13545103
M. Wt: 194.23 g/mol
InChI Key: LDHOYRRZKJKQBY-ONEGZZNKSA-N
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Description

3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a propen-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and an appropriate propen-1-ol precursor.

    Reaction Conditions: A common method involves the use of a base-catalyzed aldol condensation reaction. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 3-(2,4-Dimethoxyphenyl)prop-2-enal or 3-(2,4-Dimethoxyphenyl)propanoic acid.

    Reduction: 3-(2,4-Dimethoxyphenyl)propan-1-ol.

    Substitution: Various substituted phenylpropen-1-ol derivatives.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and propen-1-ol moiety allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity. Specific pathways may include modulation of enzyme activity or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol: Similar structure but with methoxy groups at the 3 and 4 positions.

    3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol: Methoxy groups at the 2 and 5 positions.

    3-(2,4-Dimethoxyphenyl)propan-1-ol: Lacks the double bond in the propen-1-ol group.

Uniqueness

3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of methoxy groups at the 2 and 4 positions can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+

InChI Key

LDHOYRRZKJKQBY-ONEGZZNKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/CO)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=CCO)OC

Origin of Product

United States

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